N,N-Bis(2-chloroethyl)carbamoyl Chloride

Description

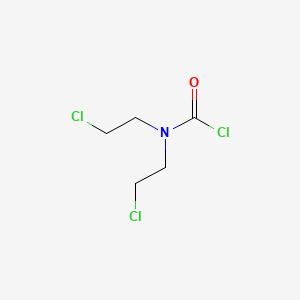

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(2-chloroethyl)carbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl3NO/c6-1-3-9(4-2-7)5(8)10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHXVUPWHXMPLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N(CCCl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184075 | |

| Record name | Carbamic chloride, bis(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2998-56-3 | |

| Record name | N,N-Bis(2-chloroethyl)carbamic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2998-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic chloride, bis(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2998-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic chloride, bis(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-chloroethyl)carbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of N,N-Bis(2-chloroethyl)carbamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N,N-Bis(2-chloroethyl)carbamoyl chloride is a hazardous chemical and should only be handled by trained professionals in a controlled laboratory setting. This document is for informational purposes only and does not constitute a recommendation for its use.

Introduction

This compound is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds.[1] These agents are characterized by the presence of two chloroethyl groups, which are responsible for their high reactivity towards nucleophilic moieties in biological macromolecules, particularly DNA. This reactivity forms the basis of their cytotoxic effects and their investigation as potential chemotherapeutic agents. This technical guide provides a detailed overview of the mechanism of action of this compound, focusing on its interaction with DNA, the cellular responses to the induced damage, and relevant experimental protocols.

Core Mechanism of Action: DNA Alkylation and Cross-linking

The primary mechanism of action of this compound, like other nitrogen mustards, is the alkylation of DNA, which leads to the formation of monoadducts and, more critically, inter- and intra-strand cross-links.[2][3] This process disrupts essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2]

Formation of the Aziridinium Ion

The cytotoxicity of this compound is initiated by the intramolecular cyclization of one of the 2-chloroethyl groups, forming a highly reactive aziridinium ion intermediate. This reaction is the rate-determining step and is followed by the nucleophilic attack of a DNA base on the strained three-membered ring.

References

An In-depth Technical Guide to the Chemical Properties of N,N-Bis(2-chloroethyl)carbamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-chloroethyl)carbamoyl Chloride is a reactive chemical intermediate of significant interest in the fields of medicinal chemistry and drug development. As a bifunctional alkylating agent, its core chemical properties, reactivity, and interaction with biological systems are of paramount importance for its application in the synthesis of novel therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and handling, and an exploration of its mechanism of action as a DNA alkylating agent, including the cellular signaling pathways involved in the subsequent DNA damage response.

Chemical and Physical Properties

This compound, also known by several synonyms including Bis(2-chloroethyl)carbamic chloride and N,N-Bis(β-chloroethyl)carbamoyl chloride, is a colorless to light yellow liquid.[1] Its chemical structure features a central carbamoyl chloride group with two 2-chloroethyl substituents attached to the nitrogen atom. This structure is key to its reactivity, particularly the electrophilic nature of the carbonyl carbon and the potential for the chloroethyl groups to form reactive aziridinium ions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈Cl₃NO | [2] |

| Molecular Weight | 204.48 g/mol | [2] |

| CAS Number | 2998-56-3 | [2] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 125 °C at 3 mmHg | [2] |

| Purity | >97.0% (GC) | [2] |

| Storage Temperature | Room temperature, under inert gas | [2] |

| Sensitivity | Moisture sensitive | [2] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the reaction of bis(2-chloroethyl)amine with phosgene or a phosgene equivalent like triphosgene.[1] This reaction is typically carried out in an inert solvent.

General Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of this compound, adapted from general procedures for carbamoyl chloride synthesis.[3][4][5] Caution: Phosgene is a highly toxic gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

Bis(2-chloroethyl)amine hydrochloride

-

Triphosgene (or a solution of phosgene in a suitable solvent)

-

Anhydrous inert solvent (e.g., dichloromethane, toluene)

-

Tertiary amine base (e.g., triethylamine, pyridine) (optional, as an HCl scavenger)[3]

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl and excess phosgene), dissolve bis(2-chloroethyl)amine hydrochloride in the anhydrous inert solvent.

-

If using a tertiary amine base, add it to the solution.

-

Slowly add a solution of triphosgene (or phosgene) in the same inert solvent to the stirred amine solution at a controlled temperature (typically 0 °C to room temperature).

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by TLC or GC-MS.[1]

-

Upon completion, the reaction mixture may be filtered to remove any amine hydrochloride salts.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by vacuum distillation.

Analytical Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two equivalent methylene groups of the chloroethyl chains. |

| ¹³C NMR | Resonances for the carbonyl carbon and the two methylene carbons. |

| IR Spectroscopy | A strong absorption band characteristic of the carbonyl group (C=O) of the carbamoyl chloride. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns. |

Reactivity and Mechanism of Action

This compound is a potent alkylating agent, a property that underpins its utility in the synthesis of anticancer drugs.[6] Its reactivity stems from the two chloroethyl groups.

DNA Alkylation

The mechanism of DNA alkylation by this compound is analogous to that of other nitrogen mustards. It proceeds through the intramolecular cyclization of one of the 2-chloroethyl arms to form a highly reactive aziridinium ion. This electrophilic intermediate is then attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine or the N3 position of adenine. The second 2-chloroethyl arm can then undergo the same process, leading to the formation of an interstrand or intrastrand cross-link in the DNA.[6] This cross-linking prevents DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6]

References

- 1. carbamoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. This compound price,buy Formaldehyde,Formaldehyde supplier-Henan Allgreen Chemical Co.,Ltd [lookchem.com]

- 3. Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. US4770820A - Process for the preparation of carbamoyl chlorides derived from secondary amines - Google Patents [patents.google.com]

An In-depth Technical Guide on N,N-Bis(2-chloroethyl)carbamoyl Chloride as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-chloroethyl)carbamoyl chloride is a potent bifunctional alkylating agent belonging to the nitrogen mustard family.[1][2] Its high reactivity stems from the two chloroethyl groups, making it a crucial intermediate in the synthesis of various chemotherapeutic agents.[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action as a DNA alkylating agent, and its application in cancer research and drug development. The guide also details relevant experimental protocols and safety precautions necessary for handling this hazardous compound.

Physicochemical and Safety Data

This compound is a colorless to light yellow clear liquid at room temperature.[4] It is classified as a Category 2 carcinogen and a Category 1B reproductive toxicant, necessitating stringent safety measures during handling.[4][5] It can cause severe skin burns and eye damage upon contact.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2998-56-3 | [6][7] |

| Molecular Formula | C₅H₈Cl₃NO | [4][6] |

| Molecular Weight | 204.48 g/mol | [4][8] |

| Appearance | Colorless to light yellow clear liquid | [4][6] |

| Boiling Point | 125°C at 3 mmHg | [6][9] |

| Density | 1.4 g/cm³ | [6] |

| Refractive Index | 1.5060-1.5100 | [6] |

| Flash Point | 129.3 °C | [6] |

| Storage Temperature | Room Temperature (Inert atmosphere) | [6] |

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection |

| H341: Suspected of causing genetic defects | P201: Obtain special instructions before use |

| H351: Suspected of causing cancer | P260: Do not breathe dust/fume/gas/mist/vapors/spray |

| H360: May damage fertility or the unborn child | P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis of this compound

The primary method for synthesizing this compound involves the reaction of bis(2-chloroethyl)amine with phosgene or a phosgene equivalent like triphosgene.[4] Due to the high toxicity of phosgene, this reaction must be carried out with extreme caution in a well-ventilated fume hood with appropriate safety measures in place.

An alternative, more convenient one-pot procedure utilizes chlorocarbonylsulfenyl chloride as a carbonylating agent, avoiding the use of phosgene.[10]

Table 3: Comparison of Synthesis Yields for N,N-Disubstituted Carbamoyl Halides

| Secondary Amine | Product | Yield (%) |

| Diethylamine | N,N-Diethylcarbamoyl chloride | 85 |

| Diisopropylamine | N,N-Diisopropylcarbamoyl chloride | 82 |

| Pyrrolidine | 1-Pyrrolidinecarbonyl chloride | 88 |

| Piperidine | 1-Piperidinecarbonyl chloride | 90 |

Data adapted from a general procedure for the synthesis of N,N-dialkylcarbamoyl chlorides.[10]

Mechanism of Action: DNA Alkylation

As a nitrogen mustard derivative, this compound exerts its cytotoxic effects primarily through the alkylation of DNA.[1][11] The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion, which then acts as an electrophile, attacking nucleophilic sites on DNA bases.[12] The primary target for alkylation is the N7 position of guanine.[1][11]

Since it is a bifunctional agent, one molecule can react with two different nucleophilic sites, leading to the formation of DNA interstrand cross-links (ICLs).[12] These ICLs prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[5][12]

Cellular Response to DNA Damage

The formation of DNA adducts and interstrand cross-links triggers a complex cellular response known as the DNA Damage Response (DDR). This involves the activation of various signaling pathways that attempt to repair the damage. If the damage is too extensive to be repaired, these pathways will signal for the cell to undergo programmed cell death, or apoptosis. Key players in this process include the tumor suppressor protein p53 and the DNA mismatch repair (MMR) pathway.

Applications in Drug Development

This compound serves as a key building block for the synthesis of several anticancer drugs. A prominent example is Estramustine, which combines the alkylating nitrogen mustard moiety with estradiol, a steroid hormone.[13] This design aims to target prostate cancer cells that are dependent on estrogens.

Table 4: Cytotoxicity of Estramustine

| Cell Line | IC₅₀/ID₅₀ (µg/mL) | Exposure Time (hours) | Reference |

| HeLa S3 | 2.5 | 24 | [13] |

| Walker 256 (sensitive) | Similar to sensitive | 24 | [13] |

| Walker 256 (resistant) | Similar to sensitive | 24 | [13] |

Interestingly, studies have shown that the cytotoxic effects of estramustine may not be solely due to its DNA alkylating properties, but also through interactions with proteins of the nuclear matrix, leading to mitotic arrest.[13][14]

Experimental Protocols

Synthesis of Estramustine

This protocol describes the synthesis of Estramustine using this compound and estradiol.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of the test compound (e.g., this compound or its derivatives) and incubate for a desired period (e.g., 72 hours).

-

Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.

-

Incubate the plate for 1.5 hours at 37°C.

-

Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at 37°C with shaking.

-

Measure the absorbance at 492 nm using a microplate reader.

Analysis of DNA Adducts

The formation of DNA adducts can be quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 5: Quantification of Nitrogen Mustard-Induced DNA Adducts in Mouse Tissues

| Adduct | Liver (adducts/10⁷ nt) | Lung (adducts/10⁷ nt) | Spleen (adducts/10⁷ nt) |

| NM-G (Mono-adduct) | ~2.5 | ~3.5 | ~1.8 |

| G-NM-G (Cross-link) | ~4.0 | ~4.0 | ~2.0 |

| NM-Fapy-G | ~0.5 | ~0.6 | ~0.3 |

Data represents peak adduct levels after treatment with bis(2-chloroethyl)ethylamine and is adapted from a study in mice.[3][5][15]

Conclusion

This compound is a highly reactive and versatile alkylating agent with significant applications in the synthesis of anticancer drugs. Its ability to form DNA interstrand cross-links is the primary basis for its cytotoxic activity. Understanding its chemical properties, synthesis, and mechanism of action is crucial for its safe and effective use in research and drug development. The experimental protocols provided in this guide offer a starting point for researchers working with this compound and its derivatives. Further research into the specific signaling pathways affected by this agent and the development of more targeted delivery systems will continue to be important areas of investigation.

References

- 1. Sensing and Processing of DNA Interstrand Crosslinks by the Mismatch Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Kinetics of DNA Adducts and Abasic Site Formation in Tissues of Mice Treated with a Nitrogen Mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy this compound | 2998-56-3 [smolecule.com]

- 5. Kinetics of DNA Adducts and Abasic Site Formation in Tissues of Mice Treated with a Nitrogen Mustard - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cas 2998-56-3,Bis(2-chloroethyl)carbamoyl chloride | lookchem [lookchem.com]

- 7. This compound | 2998-56-3 [chemicalbook.com]

- 8. Bis(2-chloroethyl)carbamoyl chloride | C5H8Cl3NO | CID 76346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. Alkylating Agents: Nitrogen mustard derivatives | Pharmacology Education Project [pharmacologyeducation.org]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxic properties of estramustine unrelated to alkylating and steroid constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxicity of estramustine, a steroid-nitrogen mustard derivative, through non-DNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Biological Activity of N,N-Bis(2-chloroethyl)carbamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-chloroethyl)carbamoyl chloride is a reactive chemical compound with significant biological activity, primarily owing to its nature as a potent alkylating agent. This technical guide provides a comprehensive overview of its core biological effects, including its mechanism of action, cytotoxicity, and its role as a precursor in the synthesis of therapeutic agents. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates its expected biological activities based on the well-documented effects of structurally related bis(2-chloroethyl)amines and other nitrogen mustards. This document also outlines detailed experimental protocols for assessing its biological impact and visualizes the key cellular pathways it is likely to influence.

Introduction

This compound, a carbamoyl chloride derivative containing a nitrogen mustard moiety, is a molecule of interest in medicinal chemistry and toxicology.[1] Its bifunctional alkylating capability makes it a highly reactive compound with the potential to interact with a variety of biological macromolecules.[1] This reactivity is the basis for its cytotoxic effects and its utility as a synthon for creating more complex molecules, including chemotherapeutic agents.[1] Understanding the biological activity of this compound is crucial for researchers in drug discovery and development, as well as for those studying the mechanisms of DNA damage and repair.

Mechanism of Action

The primary mechanism of action of this compound is through its function as a bifunctional alkylating agent. This process involves the formation of highly reactive aziridinium ions, which can then covalently bind to nucleophilic sites on biological macromolecules, most notably DNA.

The key steps in its mechanism of action are:

-

Intramolecular Cyclization: One of the 2-chloroethyl groups undergoes an intramolecular cyclization to form a highly electrophilic aziridinium ion.

-

DNA Alkylation (Monoadduct Formation): The aziridinium ion is then attacked by a nucleophilic center on a DNA base, most commonly the N7 position of guanine. This results in the formation of a monoadduct, where the compound is covalently attached to a single DNA strand.

-

Intrastrand and Interstrand Cross-linking: The second 2-chloroethyl group can then undergo a similar cyclization and react with another nucleophilic site on the same DNA strand (intrastrand cross-link) or the opposite DNA strand (interstrand cross-link). Interstrand cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting essential cellular processes like DNA replication and transcription.[2]

This DNA damage triggers a cascade of cellular responses, including the activation of DNA damage repair pathways, cell cycle arrest, and ultimately, apoptosis.

Biological Effects

The alkylating nature of this compound leads to several significant biological consequences:

Cytotoxicity

Table 1: Expected Cytotoxic Profile of this compound (Hypothetical)

| Cell Line | Cancer Type | Expected IC50 Range |

| HeLa | Cervical Cancer | 1 - 50 µM |

| MCF-7 | Breast Cancer | 5 - 100 µM |

| A549 | Lung Cancer | 1 - 50 µM |

| U87MG | Glioblastoma | 0.5 - 25 µM |

Note: This table is hypothetical and based on the activity of structurally similar compounds. Actual IC50 values would need to be determined experimentally.

Cell Cycle Arrest

The presence of DNA damage, especially interstrand cross-links, activates cell cycle checkpoints to halt cell division and allow for DNA repair. It is anticipated that treatment with this compound would lead to cell cycle arrest, most likely at the G2/M phase, a common response to DNA cross-linking agents. This prevents cells with damaged DNA from entering mitosis.

Induction of Apoptosis

If the DNA damage induced by this compound is too extensive to be repaired, the cell will undergo programmed cell death, or apoptosis. This is a crucial mechanism to eliminate cells with potentially oncogenic mutations. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspase enzymes.

Signaling Pathways

The cellular response to DNA damage induced by alkylating agents like this compound involves the activation of complex signaling pathways.

p53 Signaling Pathway

The tumor suppressor protein p53 is a key regulator of the cellular response to DNA damage. Upon detection of DNA lesions, p53 is stabilized and activated, leading to the transcriptional activation of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax). Inactivation of p53 has been shown to sensitize glioma cells to the effects of the related alkylating agent BCNU, suggesting a critical role for this pathway in determining cellular fate following treatment.[4][5]

References

- 1. Buy this compound | 2998-56-3 [smolecule.com]

- 2. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inactivation of p53 sensitizes U87MG glioma cells to 1,3-bis(2-chloroethyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to N,N-Bis(2-chloroethyl)carbamoyl Chloride (CAS: 2998-56-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-chloroethyl)carbamoyl chloride, with a CAS number of 2998-56-3, is a reactive chemical intermediate of significant interest in the fields of medicinal chemistry and drug development. As a potent alkylating agent, it serves as a crucial building block for the synthesis of various chemotherapeutic agents. Its bifunctional nature, containing two reactive chloroethyl groups and a carbamoyl chloride moiety, allows for the introduction of the cytotoxic nitrogen mustard pharmacophore into diverse molecular scaffolds. This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and methods for evaluating its biological activity, specifically its ability to induce DNA cross-linking.

Physicochemical Properties

This compound is a colorless to light yellow, clear liquid under standard conditions.[1][2] It is characterized by its high reactivity, particularly towards nucleophiles, and its moisture-sensitive nature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| CAS Number | 2998-56-3 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₅H₈Cl₃NO | [1][2][3][4][6] |

| Molecular Weight | 204.48 g/mol | [3][4][6][10] |

| Appearance | Colorless to light yellow clear liquid | [1][2][7] |

| Density | 1.317 - 1.4 g/cm³ at 20 °C | [3][4][9] |

| Melting Point | 101-103 °C | [3][4][9] |

| Boiling Point | 92-96 °C at 0.1 Torr; 125 °C at 3 mmHg | [3][4][9] |

| Flash Point | 129.3 °C | [3][4] |

| Refractive Index | 1.493 - 1.5100 | [3][4] |

| Purity | >97.0% (GC) | [2][7] |

| Storage Temperature | Room temperature, under inert atmosphere | [4][9] |

Synthesis and Mechanism

The primary route for the synthesis of this compound involves the reaction of bis(2-chloroethyl)amine with phosgene or a phosgene equivalent like triphosgene.[1] This reaction is a nucleophilic acyl substitution at the carbonyl carbon of phosgene.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical principles for the synthesis of carbamoyl chlorides from secondary amines and phosgene.

Materials:

-

Bis(2-chloroethyl)amine hydrochloride

-

Triethylamine

-

Phosgene (or a solution in an inert solvent like toluene)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous diethyl ether

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon source)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Preparation of the Free Amine: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend bis(2-chloroethyl)amine hydrochloride in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethylamine (1.1 equivalents) dropwise to the suspension with vigorous stirring. The triethylamine acts as a base to neutralize the HCl and liberate the free bis(2-chloroethyl)amine.

-

Stir the mixture at 0 °C for 1 hour. The formation of triethylamine hydrochloride will be observed as a white precipitate.

-

Phosgenation: In a separate, well-ventilated fume hood with appropriate safety precautions for handling phosgene, prepare a solution of phosgene (1.2 equivalents) in anhydrous dichloromethane.

-

Slowly add the phosgene solution to the stirred amine solution at 0 °C via the dropping funnel. Caution: Phosgene is extremely toxic. This step must be performed with extreme care in a certified fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up and Purification: Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.

-

Wash the filtrate with cold, dilute hydrochloric acid to remove any unreacted amine, followed by a wash with cold water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Characterization:

The identity and purity of the synthesized product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

-

¹H NMR (CDCl₃): Expected signals would include triplets for the -CH₂-Cl protons and triplets for the -N-CH₂- protons.

-

¹³C NMR (CDCl₃): Expected signals would include a peak for the carbonyl carbon and distinct peaks for the two different methylene carbons.

-

IR (neat): A strong absorption band characteristic of the carbonyl group (C=O) in the carbamoyl chloride is expected around 1740-1780 cm⁻¹.

-

Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Biological Activity: DNA Cross-linking

The cytotoxic effects of this compound and its derivatives are primarily attributed to their ability to act as bifunctional alkylating agents, leading to the formation of interstrand cross-links in DNA.[1] This cross-linking prevents the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately triggers apoptosis in rapidly dividing cells.[1]

Mechanism of DNA Interstrand Cross-linking

The mechanism involves a two-step process. First, one of the chloroethyl groups undergoes an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic species then reacts with a nucleophilic site on a DNA base, typically the N7 position of guanine. Subsequently, the second chloroethyl group can undergo a similar activation and react with a guanine residue on the complementary DNA strand, resulting in a covalent interstrand cross-link.

Caption: Proposed mechanism of DNA interstrand cross-linking.

Experimental Protocol: Ethidium Bromide Fluorescence Assay for DNA Interstrand Cross-linking

This assay is a sensitive method to detect DNA interstrand cross-links. It relies on the principle that cross-linked DNA will renature more rapidly and completely after denaturation compared to non-cross-linked DNA. The fluorescence of ethidium bromide is significantly enhanced when it intercalates into double-stranded DNA.

Materials:

-

This compound

-

Calf thymus DNA (or other purified DNA source)

-

Ethidium bromide solution

-

Phosphate buffer (pH 7.4)

-

Alkaline buffer (pH 12.0)

-

Spectrofluorometer

-

Heating block or water bath capable of reaching 100 °C

-

Ice bath

Procedure:

-

DNA Treatment: Prepare solutions of calf thymus DNA in phosphate buffer.

-

Treat the DNA solutions with varying concentrations of this compound. Include a control sample with no treatment.

-

Incubate the samples at 37 °C for a sufficient time to allow for cross-linking to occur (e.g., 2-4 hours).

-

Denaturation: Add an equal volume of alkaline buffer to each sample to raise the pH to 12.0.

-

Heat the samples at 100 °C for 5 minutes to denature the DNA.

-

Renaturation: Immediately transfer the samples to an ice bath and allow them to cool for 10 minutes. This rapid cooling allows for the renaturation of cross-linked strands but keeps non-cross-linked strands denatured.

-

Fluorescence Measurement: Neutralize the samples by adding a phosphate buffer.

-

Add ethidium bromide solution to each sample to a final concentration that gives a good signal-to-noise ratio.

-

Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of approximately 525 nm and an emission wavelength of approximately 580 nm.[11]

-

Data Analysis: The fluorescence intensity will be proportional to the amount of double-stranded DNA present. A higher fluorescence signal in the treated samples compared to the control indicates the presence of interstrand cross-links that facilitated renaturation. Plot the fluorescence intensity against the concentration of this compound to observe a dose-dependent effect.

Safety and Handling

This compound is a hazardous chemical and should be handled with extreme caution in a well-ventilated fume hood. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[7] It is also suspected of causing genetic defects and is a suspected carcinogen.[7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. Due to its moisture sensitivity, it should be stored under an inert atmosphere.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of anticancer agents. Its ability to introduce the DNA-alkylating bis(2-chloroethyl)amino group makes it a key component in the development of targeted chemotherapies. It is used in the synthesis of compounds designed to selectively target cancer cells, thereby reducing the side effects associated with traditional chemotherapy. Researchers also utilize this compound as a tool to study the mechanisms of DNA damage and repair.[1]

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant applications in the field of oncology drug discovery. A thorough understanding of its physicochemical properties, synthesis, and biological mechanism of action is crucial for its safe and effective use in research and development. The protocols and data presented in this guide provide a foundational resource for scientists working with this important compound.

References

- 1. Buy this compound | 2998-56-3 [smolecule.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. Cas 2998-56-3,Bis(2-chloroethyl)carbamoyl chloride | lookchem [lookchem.com]

- 5. This compound | 2998-56-3 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound 2998-56-3 | TCI EUROPE N.V. [tcichemicals.com]

- 8. chembk.com [chembk.com]

- 9. 2998-56-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Bis(2-chloroethyl)carbamoyl chloride | C5H8Cl3NO | CID 76346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Detection of DNA cross-links in tumor cells with the ethidium bromide fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

From Warfare Agents to Lifesaving Drugs: A Technical History of Nitrogen Mustards and Carbamoyl Chlorides

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical development of two pivotal classes of compounds: nitrogen mustards and carbamoyl chlorides. From their origins as chemical warfare agents to their transformative role in modern medicine, this paper details their discovery, synthesis, mechanism of action, and the evolution of their application. Quantitative data, detailed experimental protocols, and pathway visualizations are presented to offer a comprehensive resource for professionals in the field of drug discovery and development.

Nitrogen Mustards: A Serendipitous Journey from War to Cancer Therapy

The story of nitrogen mustards is a compelling example of scientific serendipity, where a weapon of war was repurposed into a cornerstone of cancer chemotherapy.

Early Synthesis and Military Development

Nitrogen mustards, organic compounds featuring a bis(2-chloroethyl)amino group, were first synthesized in the 1930s as more potent and persistent analogues of sulfur mustard (mustard gas) for chemical warfare.[1] Countries like the United States and Germany initiated military production in the early 1940s.[1] Several variants were developed, designated as HN-1, HN-2, and HN-3.[2] HN-1 was initially investigated for wart removal before its potential as a chemical weapon was recognized.[1]

The Bari Incident and the Dawn of Chemotherapy

A pivotal moment in the history of nitrogen mustards occurred in December 1943, during a German air raid on the harbor of Bari, Italy. A US ship carrying a secret cargo of mustard gas was hit, releasing the agent into the air and water.[2][3] Medical examination of the survivors revealed a profound decrease in lymphocytes and bone marrow suppression, a hallmark of exposure to the agent.[2][3]

This tragic event, combined with parallel secret research at the Yale School of Medicine, sparked the realization that an agent that destroys rapidly dividing white blood cells might also be effective against cancers of the blood and lymph systems.[2][3]

The First Clinical Trials and the Birth of an Era

In 1942, pharmacologists Louis S. Goodman and Alfred Gilman at Yale University began classified clinical trials.[2][3] The first patient, with an advanced and radioresistant lymphosarcoma, was treated with a nitrogen mustard compound.[3] The results were remarkable, with a significant regression of the tumor masses.[3] Although the remission was temporary, it was the first clear demonstration that a chemical agent could effectively treat systemic cancer.[3] This marked the birth of modern cancer chemotherapy.[4] After World War II, the secrecy surrounding this research was lifted, and the findings were published in 1946, paving the way for the development of a new class of anticancer drugs.[3] Mechlorethamine (HN2, also known as mustine) became the first FDA-approved nitrogen mustard for cancer treatment in 1949.[2][5]

Mechanism of Action: DNA Alkylation and Cross-linking

Nitrogen mustards exert their cytotoxic effects through the alkylation of DNA. The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion. This cation then reacts with nucleophilic sites on DNA, primarily the N7 position of guanine bases.[2] Because nitrogen mustards have two chloroethyl groups, they can alkylate two different guanine bases, leading to the formation of interstrand or intrastrand cross-links in the DNA.[2] These cross-links prevent DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[2][4]

dot

Caption: DNA Alkylation and Cellular Response Pathway of Nitrogen Mustards.

Quantitative Data

The following tables summarize key quantitative data for prominent nitrogen mustards.

Table 1: Physicochemical Properties of Selected Nitrogen Mustards

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Mechlorethamine (HN2) | C5H11Cl2N | 156.05 | -60 | 194 |

| Cyclophosphamide | C7H15Cl2N2O2P | 261.09 | 41-45 | Decomposes |

| Chlorambucil | C14H19Cl2NO2 | 304.21 | 64-66 | Decomposes |

| Melphalan | C13H18Cl2N2O2 | 305.20 | 172 | Decomposes |

Table 2: Cytotoxicity (IC50) of Nitrogen Mustard Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Phenylboronic Acid Nitrogen Mustard 1 | MDA-MB-468 | 16.7 | [1][6] |

| Phenylboronic Acid Nitrogen Mustard 2 | MDA-MB-468 | 3.4 | [1][6] |

| Chlorambucil | MDA-MB-468 | 34.4 | [1][6] |

| Melphalan | MDA-MB-468 | 48.7 | [1][6] |

| BFA-Nitrogen Mustard 5a | HL-60 | 4.48 | [7] |

| BFA-Nitrogen Mustard 5a | PC-3 | 9.37 | [7] |

| BFA-Nitrogen Mustard 5a | Bel-7402 | 0.2 | [7] |

| Tyrosinamide-Chlorambucil Hybrid m-16 | MDA-MB-231 | 48.61 | [7] |

| Tyrosinamide-Chlorambucil Hybrid m-16 | MCF-7 | 31.25 | [7] |

| Melamine-Nitrogen Mustard 19f | MCF-7 | 18.70 | [7] |

Note: IC50 values can vary depending on the experimental conditions and cell lines used.

Table 3: Acute Toxicity of Nitrogen Mustards (LD50/LCt50)

| Compound | Route | Species | LD50/LCt50 |

| HN-1 | Inhalation | Human | LCt50: ~1,500 mg-min/m³ |

| HN-2 | Inhalation | Human | LCt50: ~3,000 mg-min/m³ |

| HN-3 | Inhalation | Human | LCt50: ~1,500 mg-min/m³ |

Data for LD50 values in mg/kg for these specific parent compounds is not consistently reported in the readily available literature.

Experimental Protocols

A common early laboratory synthesis of mechlorethamine involved the reaction of diethanolamine with thionyl chloride.

-

Materials: Diethanolamine, thionyl chloride, inert solvent (e.g., chloroform).

-

Procedure:

-

Diethanolamine is dissolved in an inert solvent and cooled in an ice bath.

-

Thionyl chloride is added dropwise to the cooled solution with constant stirring. The reaction is exothermic and the temperature should be maintained below 10°C.

-

After the addition is complete, the mixture is allowed to warm to room temperature and then refluxed for several hours.

-

The solvent and excess thionyl chloride are removed under reduced pressure.

-

The resulting mechlorethamine hydrochloride is then purified by recrystallization.

-

The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA damage.

-

Principle: Damaged DNA, when subjected to an electric field, migrates out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.

-

General Protocol:

-

Cells are exposed to the nitrogen mustard at various concentrations and for different time points.

-

The cells are then embedded in a low-melting-point agarose gel on a microscope slide.

-

The cells are lysed to remove membranes and proteins, leaving the DNA attached to the nuclear matrix.

-

The slides are placed in an electrophoresis chamber and subjected to an electric field.

-

The DNA is stained with a fluorescent dye and visualized under a microscope.

-

The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

-

Carbamoyl Chlorides: Versatile Intermediates in Pharmaceutical Synthesis

Unlike nitrogen mustards, which have a direct therapeutic application, carbamoyl chlorides are primarily recognized for their crucial role as reactive intermediates in the synthesis of a wide range of organic compounds, including many pharmaceuticals.

Historical Development and Synthesis

Carbamoyl chlorides are derivatives of carbamic acid and are characterized by the R2NCOCl functional group. The parent compound, carbamoyl chloride (H2NCOCl), is unstable.[8] However, N-substituted analogues are stable and have been used extensively in organic synthesis.[8]

The primary method for synthesizing carbamoyl chlorides is the reaction of a primary or secondary amine with phosgene (COCl2).[8] This reaction, while effective, requires careful handling due to the high toxicity of phosgene. Another route involves the addition of hydrogen chloride to isocyanates.[8]

dot

Caption: Synthetic Utility of Carbamoyl Chlorides.

Role in Drug Development

The high reactivity of the carbonyl-chlorine bond makes carbamoyl chlorides excellent carbamoylating agents. They are instrumental in the synthesis of carbamates, ureas, and other functional groups that are prevalent in many approved drugs. For example, they are used in the production of carbamate-based pesticides and have been employed in the synthesis of pharmaceuticals where a carbamate moiety is a key structural feature for biological activity or for creating a prodrug.

While some carbamate derivatives have been investigated for their own therapeutic properties, including anticancer activity, the primary historical and ongoing importance of carbamoyl chlorides in drug development lies in their role as versatile synthetic intermediates.

Quantitative Data

Table 4: Physicochemical Properties of Representative Carbamoyl Chlorides

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

| Carbamoyl chloride | CH2ClNO | 79.49 | 90 | 61-62 (decomposes) | Highly soluble |

| Dimethylcarbamoyl chloride | C3H6ClNO | 107.54 | -33 | 165-167 | Reacts |

| Diethylcarbamoyl chloride | C5H10ClNO | 135.59 | -32 | 186 | Reacts |

Experimental Protocols

This protocol outlines the general steps for the synthesis of a carbamate ester from an alcohol and a carbamoyl chloride.

-

Materials: A disubstituted carbamoyl chloride (e.g., diethylcarbamoyl chloride), an alcohol, a non-nucleophilic base (e.g., pyridine or triethylamine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

The alcohol and the base are dissolved in the aprotic solvent in a reaction flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

The carbamoyl chloride is added dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The reaction is quenched by the addition of water or a dilute aqueous acid solution.

-

The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

The resulting crude carbamate is then purified, typically by column chromatography or recrystallization.

-

Conclusion

The historical trajectories of nitrogen mustards and carbamoyl chlorides, while intertwined with the broader history of 20th-century chemistry, diverge significantly in their ultimate applications. Nitrogen mustards, born from the grim necessity of chemical warfare, underwent a remarkable transformation into a foundational class of anticancer drugs, a testament to the astute observations of scientists who turned a weapon of destruction into a tool of healing. Their mechanism of action, centered on the alkylation of DNA, remains a paradigm for the development of cytotoxic agents.

Carbamoyl chlorides, on the other hand, have carved their niche not as direct therapeutic agents, but as indispensable workhorses in the synthetic chemist's toolbox. Their reactivity has been harnessed to construct the carbamate and urea functionalities that are integral to a vast array of pharmaceuticals and agrochemicals.

For the modern researcher and drug development professional, understanding the distinct yet significant histories of these two classes of compounds offers valuable insights. The story of nitrogen mustards underscores the potential for serendipitous discovery and the importance of mechanistic understanding in drug action. The utility of carbamoyl chlorides highlights the critical role of synthetic chemistry in enabling the creation of complex and life-saving molecules. Both narratives continue to inform and inspire the ongoing quest for new and more effective therapies.

References

- 1. Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechlorethamine | drug | Britannica [britannica.com]

- 3. Carbamate - Wikipedia [en.wikipedia.org]

- 4. Mechlorethamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. carbamoyl chloride | 463-72-9 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electrophilicity of N,N-Bis(2-chloroethyl)carbamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic nature of N,N-Bis(2-chloroethyl)carbamoyl Chloride, a critical intermediate in the synthesis of various pharmaceuticals, particularly nitrogen mustard-based anticancer agents. Understanding its electrophilicity is paramount for predicting its reactivity, optimizing reaction conditions, and elucidating its mechanism of action in biological systems.

Core Concepts: Understanding Electrophilicity

Electrophilicity, a measure of a chemical species' ability to accept electrons, is a fundamental concept in organic chemistry. For this compound, two primary electrophilic centers are of interest: the carbonyl carbon of the carbamoyl chloride group and the carbon atoms of the two chloroethyl chains. The reactivity at these sites dictates the compound's utility as a bifunctional alkylating agent.

The electrophilicity of the carbamoyl chloride is influenced by the electron-withdrawing nature of the chlorine and oxygen atoms, making the carbonyl carbon susceptible to nucleophilic attack. Simultaneously, the chloroethyl groups can undergo intramolecular cyclization to form a highly reactive aziridinium ion, a potent electrophile that readily alkylates nucleophilic biomolecules such as DNA.[1][2]

Quantitative Assessment of Electrophilicity

The Grunwald-Winstein equation relates the rate of solvolysis of a substrate to the ionizing power (Y) and nucleophilicity (N) of the solvent:

log(k/k₀) = mY + lN

where:

-

k is the rate constant in a given solvent.

-

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

-

m is the sensitivity of the substrate to the solvent's ionizing power.

-

l is the sensitivity of the substrate to the solvent's nucleophilicity.

For N,N-disubstituted carbamoyl chlorides, solvolysis reactions typically proceed through an SN1 mechanism, where the rate-determining step is the ionization of the C-Cl bond to form a carbamoyl cation.[3][4] The stability of this cation, and thus the rate of reaction, is influenced by the electronic and steric properties of the nitrogen substituents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₈Cl₃NO | [5] |

| Molecular Weight | 204.48 g/mol | [5] |

| Appearance | Colorless to light yellow clear liquid | [6] |

| Boiling Point | 125 °C at 3 mmHg | [5] |

| Density | 1.4 g/cm³ | [5] |

Reaction Mechanisms and Signaling Pathways

The primary mechanism of action for this compound as a precursor to nitrogen mustards involves the intramolecular cyclization of one of the chloroethyl arms to form a highly electrophilic aziridinium ion. This process is facilitated by the lone pair of electrons on the nitrogen atom. The aziridinium ion then serves as the active alkylating agent.

This bifunctional nature allows for the cross-linking of biological macromolecules, most notably DNA.[1][6] The initial alkylation of a nucleophilic site on one DNA strand is followed by a second alkylation event, either by the second chloroethyl arm or through the formation of another aziridinium ion, leading to interstrand or intrastrand cross-links. These cross-links disrupt DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cells, which is the basis of its utility in cancer chemotherapy.[6]

References

- 1. Reactions of N,N-bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil) with 2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactions of 4-[Bis(2-chloroethyl)amino]benzenebutanoic acid (chlorambucil) with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cas 2998-56-3,Bis(2-chloroethyl)carbamoyl chloride | lookchem [lookchem.com]

- 6. Buy this compound | 2998-56-3 [smolecule.com]

In-Depth Technical Guide: Stability of N,N-Bis(2-chloroethyl)carbamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the stability of N,N-Bis(2-chloroethyl)carbamoyl Chloride, a critical reactive intermediate in pharmaceutical synthesis, particularly for alkylating chemotherapeutic agents.

Executive Summary

This compound is a highly reactive molecule characterized by two key functional groups: a nitrogen mustard moiety and a carbamoyl chloride. Its utility in organic synthesis is derived from this high reactivity; however, this also dictates its inherent instability, particularly in the presence of nucleophiles such as water. This guide summarizes the known stability profile, outlines potential degradation pathways, and provides detailed, albeit illustrative, experimental protocols for its stability assessment. Due to the compound's nature as a reactive intermediate, extensive formal stability studies are not widely published. Therefore, the quantitative data and detailed protocols presented herein are based on established chemical principles for analogous compounds and serve as a robust framework for laboratory investigation.

Chemical and Physical Properties

A foundational understanding of the stability of this compound begins with its basic chemical and physical properties.

| Property | Value |

| Molecular Formula | C₅H₈Cl₃NO |

| Molecular Weight | 204.48 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Reactivity | Highly reactive with nucleophiles, particularly water. |

Stability Profile and Degradation Pathways

The stability of this compound is fundamentally limited by its high reactivity. It is stable under anhydrous, inert conditions but readily degrades under ambient conditions, especially in the presence of moisture.

Key Factors Influencing Stability:

-

Moisture: The compound decomposes in contact with water, liberating toxic gases such as hydrogen chloride.[1] Exposure to moisture is the primary condition to avoid.[1]

-

Incompatible Materials: It is incompatible with strong oxidizing agents.[1]

-

Hazardous Decomposition: When heated to decomposition or in contact with water, it can produce hazardous products including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1]

The principal degradation pathway is hydrolysis, which occurs readily. The carbamoyl chloride group is attacked by water, leading to the formation of the unstable N,N-Bis(2-chloroethyl)carbamic acid, which can subsequently decarboxylate to yield bis(2-chloroethyl)amine. This amine is itself a nitrogen mustard and can undergo intramolecular cyclization to form a highly reactive aziridinium ion, the ultimate alkylating species responsible for the therapeutic effect of drugs derived from this moiety.

Quantitative Stability Data

Table 1: Predicted Qualitative Stability of this compound under Various Conditions

| Condition | Stressor | Expected Stability | Probable Primary Degradation Product(s) |

| Hydrolytic | pH 3 (Acidic) | Very Low | N,N-Bis(2-chloroethyl)carbamic acid, Bis(2-chloroethyl)amine |

| pH 7 (Neutral) | Very Low | N,N-Bis(2-chloroethyl)carbamic acid, Bis(2-chloroethyl)amine | |

| pH 9 (Basic) | Extremely Low | Bis(2-chloroethyl)amine | |

| Solvent | Anhydrous Aprotic (e.g., CH₂Cl₂, THF) | High | Minimal degradation if kept dry |

| Protic (e.g., Methanol, Ethanol) | Low | Corresponding carbamate esters | |

| Thermal | 40°C (Anhydrous) | Moderate | Potential for slow decomposition |

| Oxidative | 3% H₂O₂ | Low | Complex mixture of oxidation products |

| Photolytic | UV/Vis Light | Moderate | Dependent on impurities and specific wavelengths |

Table 2: Illustrative (Hypothetical) Degradation Data in Aqueous Solution at 25°C

| pH | Half-life (t₁/₂) | Rate Constant (k) |

| 3.0 | < 10 minutes | > 0.069 min⁻¹ |

| 7.0 | < 5 minutes | > 0.139 min⁻¹ |

| 9.0 | < 1 minute | > 0.693 min⁻¹ |

| Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally. |

Proposed Experimental Protocols for Stability Assessment

A robust assessment of stability requires a validated, stability-indicating analytical method. The following protocols are proposed as a starting point for developing such a method for this compound.

Proposed Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

| Parameter | Specification |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Sample Preparation | Dilute sample in anhydrous acetonitrile immediately before injection. |

Proposed Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous acetonitrile.

-

Acid Degradation: Mix the stock solution with 0.1 M HCl and heat at 40°C. Withdraw samples at appropriate time intervals (e.g., 0, 15, 30, 60 minutes), neutralize with an equivalent amount of NaOH, and dilute with anhydrous acetonitrile for HPLC analysis.

-

Base Degradation: Mix the stock solution with 0.1 M NaOH at room temperature. Withdraw samples at very short intervals (e.g., 0, 5, 10, 20 minutes), neutralize with an equivalent amount of HCl, and dilute for analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature. Monitor the reaction for several hours, taking samples periodically for analysis.

-

Thermal Degradation: Store the solid compound in a controlled temperature oven at 60°C. Periodically dissolve a sample in anhydrous acetonitrile for analysis.

-

Photolytic Degradation: Expose the compound (both solid and in solution in anhydrous acetonitrile) to light as per ICH Q1B guidelines. Analyze the samples after the exposure period.

-

Analysis: Analyze all samples by the proposed HPLC method. Peak purity analysis of the parent peak should be performed using a photodiode array detector. Significant degradants should be further characterized by mass spectrometry (LC-MS/MS).

Handling and Storage Recommendations

Given its reactivity, stringent handling and storage procedures are mandatory.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area.

-

Handling: All manipulations should be performed in a fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). Use only anhydrous solvents and glassware. Avoid any contact with moisture.

Conclusion

The stability of this compound is dominated by its high reactivity, particularly its susceptibility to hydrolysis. As a non-isolated intermediate in many synthetic procedures, its instability is often a feature rather than a drawback. For researchers who need to handle or store this compound, the exclusion of water and other nucleophiles is the most critical factor. The proposed analytical methods and degradation studies in this guide provide a comprehensive framework for establishing a detailed, quantitative understanding of its stability profile in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols: N,N-Bis(2-chloroethyl)carbamoyl Chloride in Cancer Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-chloroethyl)carbamoyl Chloride is a key bifunctional reagent utilized in the synthesis of several anticancer agents. Its structure incorporates a reactive carbamoyl chloride group and a cytotoxic bis(2-chloroethyl)amino moiety, characteristic of nitrogen mustards. This dual functionality allows for its strategic incorporation into various molecular scaffolds to create targeted chemotherapeutic agents. A prominent example of its application is in the synthesis of Estramustine, a drug used in the treatment of prostate cancer. Estramustine combines the alkylating properties of the nitrogen mustard with the cell-targeting ability of estradiol. This document provides detailed application notes on the use of this compound in the synthesis of Estramustine, including experimental protocols, quantitative data on its efficacy, and an overview of the drug's mechanism of action.

Introduction

Nitrogen mustards represent a class of alkylating agents that have been a cornerstone of cancer chemotherapy for decades. Their cytotoxic effect is mediated through the formation of covalent bonds with nucleophilic moieties in cellular macromolecules, most notably DNA. This leads to DNA damage, inhibition of DNA replication and transcription, and ultimately, induction of apoptosis in rapidly dividing cancer cells.[1] this compound serves as a crucial building block for creating sophisticated nitrogen mustard derivatives.[2][3] By reacting it with a targeting molecule, such as a steroid, it is possible to achieve selective delivery of the cytotoxic payload to cancer cells that express the corresponding receptor, thereby enhancing efficacy and potentially reducing systemic toxicity.

Estramustine is a prime example of this strategy, where this compound is conjugated with estradiol.[4][5] This design allows the estradiol moiety to target estrogen receptor-expressing prostate cancer cells, facilitating the intracellular accumulation of the cytotoxic nitrogen mustard group.[1] Estramustine and its phosphate prodrug, Estramustine Phosphate, have demonstrated significant clinical utility in the management of advanced and hormone-refractory prostate cancer.[6][7]

Synthesis of Estramustine

The synthesis of Estramustine from β-Estradiol and this compound is a well-established procedure. The carbamoyl chloride group of this compound reacts with the phenolic hydroxyl group of β-Estradiol to form a stable carbamate linkage.

Experimental Workflow: Synthesis of Estramustine

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.

Materials:

-

β-Estradiol

-

This compound

-

Triethylamine

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (anhydrous)

-

10% Hydrochloric acid solution

-

Ethanol

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask, dissolve β-Estradiol (1.0 eq) in anhydrous dichloromethane.

-

To this solution, add triethylamine (2.0 eq) and a catalytic amount of DMAP (0.1 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

In a separate flask, dissolve this compound (1.5 eq) in anhydrous dichloromethane.

-

Slowly add the this compound solution dropwise to the β-Estradiol solution over a period of 30 minutes.

-

Continue stirring the reaction mixture at room temperature for 1 hour.

-

Heat the reaction mixture to 40°C and maintain for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding distilled water.

-

Adjust the pH of the aqueous layer to 5-6 using a 10% hydrochloric acid solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from hot ethanol to yield Estramustine as a white crystalline solid.

Quantitative Data: Synthesis of Estramustine

| Reactant 1 | Reactant 2 | Reagents | Solvent | Reaction Time | Temperature | Product | Yield |

| β-Estradiol | This compound | Triethylamine, DMAP | Dichloromethane | 4.5 hours | 40°C | Estramustine | 94.1% |

Biological Activity and Mechanism of Action

Estramustine exhibits a dual mechanism of action, functioning as both a DNA alkylating agent and a microtubule inhibitor.[1]

-

DNA Alkylation: The bis(2-chloroethyl)amino group of Estramustine can form a highly reactive aziridinium ion, which then alkylates nucleophilic sites on DNA, primarily the N7 position of guanine. This leads to the formation of DNA monoadducts and interstrand cross-links, which disrupt DNA replication and transcription, ultimately triggering apoptosis.[1][8]

-

Microtubule Inhibition: Estramustine and its metabolites also bind to tubulin and microtubule-associated proteins (MAPs), disrupting the dynamic instability of microtubules.[2][5][9] This interference with microtubule function leads to the arrest of cells in the M-phase of the cell cycle (mitotic arrest) and subsequent induction of apoptosis.[10]

Signaling Pathway of Estramustine

In Vitro Cytotoxicity

The cytotoxic effects of Estramustine have been evaluated against various prostate cancer cell lines. The 50% inhibitory concentration (IC50) values demonstrate its potency.

Quantitative Data: In Vitro Efficacy of Estramustine

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DU 145 | Prostate Cancer | ~16 | [11] |

| 1542T | Prostate Cancer | 1.45 | [12] |

| LNCaP | Prostate Cancer | 4.30 | [12] |

| PC-3 | Prostate Cancer | N/A | [13] |

| 1532T | Prostate Cancer | N/A | [12] |

| 1535T | Prostate Cancer | N/A | [12] |

| BPH-1 | Benign Prostatic Hyperplasia | N/A | [12] |

N/A: Specific IC50 value not available in the cited sources, but the cell line was used in the study.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of Estramustine, particularly in combination with other chemotherapeutic agents, for the treatment of castration-resistant prostate cancer (CRPC).

Quantitative Data: Clinical Efficacy of Estramustine

| Trial/Study | Treatment Regimen | Patient Population | Key Efficacy Endpoints | Results |

| Phase II Trial | Estramustine + Etoposide | Androgen-sensitive metastatic prostate cancer | Objective Response Rate, PSA Nadir, Overall Survival | 73% objective response in patients with measurable disease; Median PSA nadir of 0.45 ng/mL; 3-year overall survival of 72%.[14] |

| Meta-analysis | Docetaxel-based chemotherapy +/- Estramustine | Castration-resistant prostate cancer | PSA Response Rate, Overall Survival | Significantly improved PSA response rate with added Estramustine; No significant difference in overall survival.[15] |

| Retrospective Study | Estramustine Phosphate | Castration-resistant prostate cancer | PSA Decline Rate, Overall Survival | 52.3% of patients achieved a decrease in PSA levels; Median progression-free survival of 169 days. |

| Review Article | Estramustine + Docetaxel | Hormone-resistant prostate cancer | PSA Response Rates, Median Patient Survival | Increased PSA response rates and median patient survival compared to regimens without Estramustine.[6][7] |

Conclusion

This compound is a valuable reagent in the synthesis of targeted anticancer drugs. Its successful application in the creation of Estramustine highlights a powerful strategy in drug design: the conjugation of a potent cytotoxic agent with a targeting moiety to enhance therapeutic efficacy. The detailed protocols and data presented herein provide a comprehensive resource for researchers and drug development professionals working in the field of oncology. Further research into novel conjugates utilizing this compound could lead to the development of the next generation of targeted cancer therapies.

References

- 1. What is the mechanism of Estracyt? [synapse.patsnap.com]

- 2. Interaction of estramustine phosphate with microtubule-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pnas.org [pnas.org]

- 5. The use of estramustine phosphate in the modern management of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bionews.com [bionews.com]

- 7. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estramustine depolymerizes microtubules by binding to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scholars.northwestern.edu [scholars.northwestern.edu]

- 14. Docetaxel-based therapy with or without estramustine as first-line chemotherapy for castration-resistant prostate cancer: a meta-analysis of four randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. [Efficacy and Prognostic Factors of Estracyt ® in Patients with Castration-Resistant Prostate Cancer (CRPC) : From the Data Analysis of Estracyt ® Special Drug Use Investigation] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N,N-Bis(2-chloroethyl)carbamoyl Chloride as a Precursor for Anticancer Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Bis(2-chloroethyl)carbamoyl Chloride, hereafter referred to as BCEC, is a highly reactive chemical intermediate pivotal in the synthesis of various chemotherapeutic agents.[1] With the molecular formula C₅H₈Cl₃NO, this compound belongs to the nitrogen mustard family, a class of potent alkylating agents.[2][3] Its strategic importance lies in its bifunctional nature, featuring a reactive carbamoyl chloride group and a cytotoxic bis(2-chloroethyl)amino moiety.[4] This structure allows BCEC to serve as a key building block for creating complex, biologically active molecules, particularly nitrosourea-based anticancer drugs like Estramustine.[4][5] These agents are designed to target and disrupt the replication of cancer cells, making BCEC a compound of significant interest in oncological research and drug development.[2]

Safety Precautions: BCEC is classified as a suspected carcinogen and a reproductive toxicant. It can cause severe skin burns and eye damage.[1][6] All handling must be performed in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6]

Mechanism of Action: DNA Alkylation and Cross-linking

Anticancer agents synthesized from BCEC are potent alkylating agents.[2] The core of their cytotoxic effect against cancer cells is the covalent modification of DNA. The bis(2-chloroethyl) group can form highly reactive aziridinium ions, which then attack nucleophilic sites on DNA bases, primarily the N7 position of guanine.[1][7] This process, known as alkylation, can occur on one or both strands of the DNA helix. When both chloroethyl groups react, it results in interstrand or intrastrand cross-links. These cross-links prevent DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1]

Application Note 1: Synthesis of Estramustine

A prominent application of BCEC is in the synthesis of Estramustine, a drug used to treat prostate cancer.[4] This synthesis strategy links the nitrogen mustard functionality of BCEC to estradiol, a steroid hormone. The goal is to use the steroid as a targeting vector to deliver the cytotoxic alkylating agent to estrogen receptor-positive cells, characteristic of many prostate cancers.[4] The reaction involves the formation of a carbamate ester linkage between the hydroxyl group of estradiol and the carbamoyl chloride group of BCEC.[4]

Application Note 2: Overcoming Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. One mechanism of MDR involves the overexpression of detoxification enzymes like glutathione-S-transferases (GSTs).[8] Derivatives of BCEC have shown potential in reversing MDR. For example, N,N-bis(2-chloroethyl)docos-13-enamide, a synthesized analog of a fatty acid, significantly enhances the cytotoxicity of adriamycin (ADM) in resistant tongue cancer cells (TCA8113/ADM).[8] This compound was found to decrease GST activity and deplete intracellular glutathione (GSH), thereby resensitizing the cancer cells to chemotherapy.[8]

Quantitative Data on MDR Reversal

| Compound/Treatment | Cell Line | IC50 of Adriamycin (µg/mL) | Reversal Fold | Reference |

| Adriamycin alone | TCA8113/ADM | 185.35 ± 1.21 | - | [8] |

| Adriamycin + Compound J | TCA8113/ADM | 75.31 ± 0.87 | 2.46 | [8] |

| Compound J: N,N-bis(2-chloroethyl)docos-13-enamide (200 µg/mL) |

Experimental Protocols

Protocol 1: General Synthesis of a BCEC-Derived Carbamate